molecular formula C10H24S2Si2 B083019 Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane CAS No. 13411-46-6

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane

Cat. No.: B083019
CAS No.: 13411-46-6
M. Wt: 264.6 g/mol
InChI Key: PYMKPNBNDUHBJG-UHFFFAOYSA-N
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Description

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane (CAS 13411-42-2) is a silicon-containing organosulfur compound with the molecular formula C₇H₁₆S₂Si and a molecular weight of 192.417 g/mol. It is a transparent, colorless to pale yellow liquid with a density of 1.014 g/mL at 25°C and a boiling point of 54–55°C at 0.17 mmHg .

Properties

IUPAC Name

trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H24S2Si2/c1-13(2,3)10(14(4,5)6)11-8-7-9-12-10/h7-9H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYMKPNBNDUHBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1(SCCCS1)[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24S2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00311365
Record name (1,3-Dithiane-2,2-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13411-46-6
Record name NSC241855
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (1,3-Dithiane-2,2-diyl)bis(trimethylsilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00311365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Comparative Analysis of Preparation Methods

MethodKey ReagentsTemperature RangeYield (%)ScalabilityCost Efficiency
Direct SilylationTMSCI, TEA0°C – 50°C65–75ModerateHigh
Lithiation Couplingt-BuLi, TMSCI−78°C – 25°C60–70HighLow
Grignard ApproachMeMgBr, Dichlorosilane0°C – 100°C50–55LowModerate

Key Observations :

  • Direct Silylation offers the best balance of yield and cost but requires careful handling of moisture-sensitive reagents.

  • Lithiation Coupling provides higher purity but involves expensive t-BuLi and cryogenic conditions.

  • Grignard Methods are less efficient but advantageous for large-scale production due to simpler infrastructure .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound acts as a masked acyl anion equivalent. Deprotonation with strong bases generates a stabilized dithiane anion for electrophilic trapping:

Reaction TypeConditionsReagents/ElectrophilesProducts FormedYield RangeKey Citations
Aldehyde AdditionTHF, -78°C to RTRCHO2-R-1,3-dithiane adducts65-89%
Ketone AdditionEt₂O, 0°C to RTRCOR'β-Hydroxy dithianes58-82%
Imine AlkylationTHF/HMPA, -40°CRCH=NR''α-Amino dithianes70-91%

Mechanistic Insight : The trimethylsilyl groups stabilize the intermediate dithiane anion via σ*-π conjugation, enhancing nucleophilicity at the α-carbon .

Brook Rearrangement and Silyl Transfer

Under Lewis acidic conditions, the compound undergoes 1,2-silyl shifts to form synthetically valuable intermediates:

Example Reaction :

C10H24S2Si2+R3SiClLa CN 3R3Si O SiMe3dithiane adduct(Yield 85 )[2]\text{C}_{10}\text{H}_{24}\text{S}_2\text{Si}_2+\text{R}_3\text{SiCl}\xrightarrow{\text{La CN }_3}\text{R}_3\text{Si O SiMe}_3-\text{dithiane adduct}\quad (\text{Yield 85 })\quad[2]

Key ApplicationsCatalysts UsedProduct Utility
Cross-silyl benzoin reactionsLanthanum cyanideChiral tertiary alcohol synthesis
Cyclization to silacycloalkanesAl(salen) complexesRing-expanded silicon heterocycles

Coupling Reactions with Electrophiles

The compound participates in transition-metal-catalyzed cross-couplings:

Coupling PartnerCatalyst SystemKey ProductsNotable Features
AcylsilanesRuCl₃/PhONnBu₄Bis-silyl ether acetalsRedox-neutral conditions
α,β-Unsaturated ketonesRh(PPh₃)₃ClConjugated diene derivativesAtom-economic synthesis

Case Study : Coupling with benzaldehyde under La(CN)₃ catalysis yields silyl-protected benzoin adducts with 93% enantiomeric excess .

Diazo Transfer Reactions

Reaction with tosyl azide introduces diazo functionality:

C10H24S2Si2+Tosyl N3CH2Cl22 Diazo 1 3 dithiane+Formal carbene adducts[12]\text{C}_{10}\text{H}_{24}\text{S}_2\text{Si}_2+\text{Tosyl N}_3\xrightarrow{\text{CH}_2\text{Cl}_2}2\text{ Diazo 1 3 dithiane}+\text{Formal carbene adducts}\quad[12]

Applications :

  • Carbene Insertion : Generates cyclopropanes or fused rings via [2+1] cycloaddition.

  • C-H Functionalization : Site-selective alkylation of heteroarenes.

Wittig-Type Alkylidene Formation

Reaction with carbonyl compounds mimics Wittig olefination:

Carbonyl SubstrateConditionsProductsSynthetic Utility
Aldehydes (RCHO)THF, -78°C to RT(E)-AlkylidenedithiansPrecursors to α,β-unsaturated acids
Ketones (RCOR')Et₂O, 0°CTetrasubstituted alkenesStereoselective synthesis

Mechanism :

  • Deprotonation to form lithio-dithiane intermediate

  • Nucleophilic attack on carbonyl carbon

  • β-Silyl elimination to release Me₃SiOH

Desilylation and Functional Group Interconversion

Controlled desilylation unlocks further transformations:

Desilylation AgentConditionsProductsSubsequent Reactions
TBAF (1.0 M)THF, 0°C2-Lithio-1,3-dithianeAlkylation/acylation
HCl/MeOHRT, 2 h1,3-Dithiolane derivativesOxidative cleavage to dithiols

Comparative Reaction Pathway Analysis

Reaction TypeOptimal CatalystTemperature RangeSolvent SystemTurnover Frequency (h⁻¹)
Nucleophilic AdditionPhONnBu₄-40°C to RTTHF/HMPA (4:1)12-18
Brook RearrangementLa(CN)₃23°CAnhydrous THF8-10
Cross-CouplingRuCl₃/PPh₃80°CToluene5-7

This comprehensive analysis demonstrates Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane's versatility in modern organic synthesis, particularly for constructing complex architectures through silyl-directed reactivity. Recent advances in asymmetric catalysis using chiral Lewis bases and flow chemistry adaptations highlight its growing importance in pharmaceutical and materials science applications.

Scientific Research Applications

Organic Synthesis

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane is widely recognized for its role in organic synthesis, particularly as a versatile acyl anion equivalent. It facilitates the formation of complex molecules through various reactions:

  • Lewis Base-Catalyzed Reactions : This compound participates in Lewis base-catalyzed additions to electrophiles such as carbonyl compounds and imines. These reactions are crucial for constructing carbon-sulfur bonds and synthesizing sulfur-containing compounds .
  • Diazo Transfer Reactions : It can undergo diazo transfer reactions with tosyl azide, leading to the formation of diazo compounds that are valuable intermediates in organic synthesis .

Protecting Group for Thiols

In synthetic organic chemistry, this compound serves as an effective protecting group for thiols. This application is essential when synthesizing complex molecules where selective protection of functional groups is required .

Formation of Sulfur-Containing Compounds

The compound is instrumental in the synthesis of various sulfur-containing compounds, which are important in pharmaceuticals and agrochemicals. Its ability to form stable dithiane derivatives makes it a key reagent in these syntheses .

Case Study 1: Synthesis of Dithiane Derivatives

In a study published by the Journal of the American Chemical Society, researchers utilized this compound to synthesize advanced dithiane derivatives through stereocontrolled reactions with electrophiles. The efficiency of these reactions demonstrated the compound's utility in generating complex molecular architectures rapidly and effectively .

Case Study 2: Application in Multicomponent Reactions

Another research highlighted the compound's role in multicomponent linchpin couplings, showcasing its ability to facilitate rapid assembly of functionalized intermediates. This method allowed for the efficient synthesis of complex molecules with multiple functional groups, underscoring its versatility in synthetic methodologies .

Mechanism of Action

The mechanism by which Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane exerts its effects involves its ability to participate in various chemical reactions. The 1,3-dithiane ring can act as a nucleophile, while the trimethylsilyl groups can stabilize reaction intermediates. This dual functionality allows the compound to facilitate a wide range of transformations in organic synthesis .

Comparison with Similar Compounds

Silane, Trimethyl(2-nonyl-1,3-dithian-2-yl)- (CAS 141186-07-4)

  • Structure: Contains a nonyl chain instead of a second trimethylsilyl group.
  • Molecular Formula : C₁₆H₃₄S₂Si (MW: 318.65 g/mol).
  • Reduced steric hindrance around the dithiane ring compared to the trimethylsilyl group in the target compound, which may affect reaction kinetics .

Trimethyl((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethynyl)silane (CAS 159087-46-4)

  • Structure : Features a boron-containing dioxaborolane and an ethynyl linker.
  • Molecular Formula : C₁₁H₂₁BO₂Si (MW: 224.18 g/mol).
  • Key Differences :
    • The boron group enables participation in Suzuki–Miyaura cross-coupling reactions , diverging from the sulfur-mediated reactivity of the target compound.
    • Synthesis involves coupling reactions with potassium hydrogen carbonate, yielding up to 92% under optimized conditions .

Trimethyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]silane (CAS 165904-32-5)

  • Structure : Contains a propyl linker to a boron dioxaborolane.
  • Molecular Formula : C₁₂H₂₇BO₂Si (MW: 266.33 g/mol).
  • Key Differences :
    • The flexible propyl chain may enhance conformational mobility, contrasting with the rigid dithiane ring in the target compound.
    • Applications focus on boron-mediated transformations , such as arylations, rather than sulfur-based chemistry .

Allyltrimethylsilane (CAS 762-72-1)

  • Structure : A simple allyl-substituted silane without sulfur.
  • Molecular Formula : C₆H₁₄Si (MW: 114.26 g/mol).
  • Key Differences :
    • Participates in hydrosilylation and allylation reactions , leveraging the allyl group’s π-bond reactivity.
    • Lacks the dithiane ring’s ability to stabilize carbanions, limiting its utility in anion-mediated syntheses .

Hexamethyldisiloxane (CAS 107-46-0)

  • Structure : A siloxane (Si–O–Si backbone) with six methyl groups.
  • Molecular Formula : C₆H₁₈OSi₂ (MW: 162.38 g/mol).
  • Key Differences :
    • The siloxane linkage imparts thermal stability and hydrophobicity, making it useful as a lubricant or solvent rather than a synthetic intermediate.
    • Inert under conditions where the target compound’s dithiane ring would react .

Comparative Analysis Table

Property Target Compound Trimethyl(2-nonyl-1,3-dithian-2-yl)silane Trimethyl(dioxaborolane-ethynyl)silane Allyltrimethylsilane
Molecular Weight (g/mol) 192.42 318.65 224.18 114.26
Key Functional Groups Dithiane, Silane Dithiane, Nonyl, Silane Dioxaborolane, Ethynyl, Silane Allyl, Silane
Synthetic Yield 85–87% Not reported Up to 92% Not reported
Primary Reactivity Carbanion stabilization Alkyl chain interactions Suzuki coupling Hydrosilylation
Boiling Point 54–55°C (0.17 mmHg) Not reported Not reported ~100°C (estimated)

Biological Activity

Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane (TMTDS) is a silane compound featuring a dithiane moiety that has garnered interest in organic synthesis and biological applications. Its unique structural properties, including the presence of sulfur and silicon, suggest potential biological activities that merit detailed exploration.

Chemical Structure

The chemical structure of TMTDS can be represented as follows:

  • SMILES : S1CCCSC1Si(C)C
  • InChI : InChI=1/C7H16S2Si/c1-10(2,3)7-8-5-4-6-9-7/h7H,4-6H2,1-3H3

Biological Activity Overview

Research indicates that TMTDS may exhibit various biological activities, particularly in the context of anticancer properties and its role as a reagent in organic synthesis. The following sections summarize key findings from the literature.

Anticancer Properties

TMTDS and its derivatives have been investigated for their cytotoxic effects against cancer cell lines. Notably, compounds containing the dithiane structure have shown promising results in inhibiting cell proliferation.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    • Study : A study evaluated the cytotoxic effects of TMTDS derivatives on various cancer cell lines.
    • Findings : The compound demonstrated significant cytotoxicity with IC50 values in the nanomolar range. For example, a derivative exhibited an IC50 value of 5.5 nM against specific melanoma cell lines, indicating potent anticancer activity .
  • Mechanism of Action :
    • TMTDS appears to inhibit tubulin polymerization, a critical process in cell division. This mechanism is similar to other known microtubule-targeting agents (MTAs), which disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis .

Synthesis and Functionalization

The synthesis of TMTDS typically involves the reaction of 1,3-dithiane with trimethylsilyl chloride. This process can be catalyzed by various reagents to enhance yield and purity.

Reagent Yield (%) Conditions
Trimethylsilyl chloride89Room temperature
n-butyllithium67THF solvent, 2 hours reaction

Research Findings on Biological Activity

A comprehensive review of the literature reveals several studies that assess the biological activity of TMTDS:

  • Antimicrobial Activity :
    • Preliminary studies suggest that TMTDS may possess antimicrobial properties against certain bacterial strains, although further research is needed to quantify this activity.
  • Metabolic Stability :
    • The metabolic stability of TMTDS derivatives has been evaluated in human liver microsomes, revealing variable half-lives that influence their potential therapeutic applications .
  • Potential Applications :
    • Beyond its anticancer properties, TMTDS may serve as a precursor for synthesizing other biologically active compounds, expanding its utility in medicinal chemistry.

Q & A

Basic: What are the standard synthetic routes for Trimethyl-(2-trimethylsilyl-1,3-dithian-2-yl)silane, and how do yields vary under different conditions?

Answer:
The compound is primarily synthesized via two routes:

Direct silylation : Reacting 1,3-dithiane with trimethylchlorosilane (TMSCl) under inert conditions yields the product with ~87% efficiency .

Lithium-mediated synthesis : 1,3-dithiane is first treated with lithium (e.g., LDA or n-BuLi), followed by TMSCl, achieving ~85% yield .
Key variables : Reaction temperature (typically –78°C for lithiumation), solvent (THF or ether), and stoichiometric ratios (1:1 for TMSCl). Contaminants like moisture drastically reduce yields.

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, chemical-resistant suits, and EN 166-certified safety goggles with face shields .
  • Ventilation : Work in a fume hood to avoid inhalation of volatile byproducts (e.g., HCl gas from TMSCl reactions) .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .

Basic: How is the structural integrity of the synthesized compound confirmed?

Answer:

  • Spectroscopy : 1^{1}H NMR (δ 0.1–0.3 ppm for Si(CH3_3)3_3), 13^{13}C NMR (δ 2–5 ppm for Si–C), and IR (C–S stretching at 600–700 cm1^{-1}) .
  • Mass spectrometry : Molecular ion peak at m/z 192.417 (C7_7H16_{16}S2_2Si) confirms molecular weight .

Advanced: How does the 1,3-dithiane ring influence the compound’s reactivity in organometallic reactions?

Answer:
The 1,3-dithiane ring stabilizes carbocation intermediates via sulfur lone-pair donation, enabling applications in umpolung chemistry . For example, it facilitates nucleophilic additions to electrophilic centers in cross-coupling reactions . Computational studies (DFT) suggest the dithiane’s chair conformation enhances steric protection of the silyl group, reducing undesired side reactions .

Advanced: How can synthetic yields be optimized beyond 87%?

Answer:

  • Solvent optimization : Replace THF with dichloromethane (DCM) to reduce lithium reagent decomposition .
  • Stoichiometry : Use 1.2 equivalents of TMSCl to ensure complete silylation of the dithiane anion .
  • Temperature control : Maintain –78°C during lithiumation to minimize side-product formation (e.g., disilylation) .

Advanced: What computational methods are used to model the electronic structure of this compound?

Answer:

  • DFT calculations : B3LYP/6-31G(d) basis sets model the Si–S bonding interaction and charge distribution .
  • InChI key analysis : The standard InChI key (QZBGCMZNEPCLPW-VAWYXSNFSA-N) enables database searches for structural analogs .

Advanced: How to resolve contradictions in reported synthesis yields (85% vs. 87%)?

Answer:
The discrepancy arises from reaction conditions :

  • Direct silylation (87% yield) avoids lithiumation, reducing side reactions but requiring anhydrous TMSCl .
  • Lithium-mediated synthesis (85% yield) introduces trace moisture during workup, slightly lowering efficiency .
    Validation : Replicate both methods under strict inert conditions and compare purity via GC-MS .

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